![molecular formula C17H21N3O4S B442449 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide CAS No. 353773-35-0](/img/structure/B442449.png)
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide
Description
N-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide is a sulfonamide derivative characterized by a cyclohexanecarboxamide moiety attached to a phenyl ring, which is further substituted with a sulfamoyl-linked 5-methylisoxazole group. Its structural uniqueness lies in the cyclohexane ring, which introduces steric bulk and lipophilicity compared to simpler aromatic or aliphatic substituents in analogous compounds.
Propriétés
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-11-16(19-24-12)20-25(22,23)15-9-7-14(8-10-15)18-17(21)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAYRZXRFZUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322032 | |
Record name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353773-35-0 | |
Record name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its antimicrobial and antiviral properties. This article synthesizes current research findings, presents relevant data tables, and discusses case studies that highlight the compound's efficacy.
Chemical Structure and Properties
- Molecular Formula : C18H25N3O4S
- Molecular Weight : 379.4738 g/mol
- CAS Number : 438465-59-9
The compound features a sulfonamide moiety linked to an isoxazole ring, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing isoxazole and sulfonamide groups exhibit notable antibacterial properties. In vitro experiments have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
1 | Staphylococcus aureus | 32 |
2 | Escherichia coli | 64 |
3 | Pseudomonas aeruginosa | 128 |
These results indicate that the compound has a moderate antibacterial effect, particularly against S. aureus, which is a common pathogen in clinical settings.
Antiviral Activity
The compound's antiviral properties have also been explored, particularly its potential against various viral infections. Research indicates that derivatives of isoxazole can inhibit the reproduction of viruses such as the West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV).
Case Study: Antiviral Efficacy Against WNV
A study conducted on the antiviral activity of similar compounds revealed that those with lipophilic substituents in the sulfonyl moiety demonstrated enhanced potency against WNV. The study utilized plaque reduction assays to evaluate the effectiveness of the compounds.
Table 2: Antiviral Activity Data Against WNV
Compound | EC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index (SI) |
---|---|---|---|
A | 24 ± 11 | >100 | >4.17 |
B | 50 ± 15 | >100 | >2.00 |
C | 30 ± 10 | 80 | 2.67 |
The selectivity index (SI), calculated as CC50/EC50, indicates that compounds with higher SI values are more favorable as potential therapeutic agents due to their lower cytotoxicity relative to their antiviral effects.
The biological activity of this compound is believed to stem from its ability to interfere with bacterial cell wall synthesis and viral replication processes. The sulfonamide group likely inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, while the isoxazole moiety may disrupt viral RNA synthesis.
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrases
One significant application of this compound is its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including respiration and acid-base balance. Research has indicated that similar sulfonamide derivatives exhibit low nanomolar inhibition against different isoforms of CAs, suggesting potential therapeutic uses in conditions like glaucoma and epilepsy .
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents positions it as a candidate for further investigation in the treatment of bacterial infections. Studies have shown that derivatives with sulfonamide groups often exhibit significant antibacterial activity, making them valuable in combating resistant strains of bacteria .
Antitubercular Agents
Recent research has highlighted the need for novel antitubercular agents due to the rise of multidrug-resistant Mycobacterium tuberculosis strains. Compounds structurally related to N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide have demonstrated promising activity against both replicating and non-replicating forms of the bacteria, indicating potential for development as new treatments .
Case Study 1: Inhibition of Carbonic Anhydrases
A series of studies on sulfonamide derivatives showed that compounds similar to this compound were effective against various CA isoforms, with some exhibiting selective inhibition profiles. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .
Case Study 2: Antimicrobial Efficacy
In vitro testing of related compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the isoxazole ring was found to enhance the binding affinity to bacterial targets, suggesting that modifications to this structure could lead to more potent antimicrobial agents .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a core scaffold with several sulfonamide derivatives, differing primarily in the substituents attached to the phenyl ring. Below is a comparative analysis of structurally related compounds and their properties:
*Similarity scores (0–1) are derived from structural overlap with the target compound .
Key Structural Differences and Implications
Cyclohexanecarboxamide vs. Benzenesulfonamide :
- The target compound’s cyclohexane ring increases steric hindrance and lipophilicity compared to the planar 4-methylbenzenesulfonamide group in Sohail’s derivative . This may enhance membrane penetration but reduce binding affinity to hydrophilic enzyme active sites.
Chloroacetamide/Propanamide Derivatives :
- The chloro-substituted analogs (similarity scores 0.94 and 0.91) feature electron-withdrawing chlorine atoms, which could modulate electronic interactions with target proteins. The longer propanamide chain in the latter may improve flexibility or alter metabolic stability .
This contrasts with the target compound’s lipophilic cyclohexane, highlighting a trade-off between solubility and bioavailability .
Méthodes De Préparation
Synthesis of 5-Methyl-3-Isoxazole Sulfonyl Chloride
The foundational intermediate for this route is 5-methyl-3-isoxazole sulfonyl chloride (CAS 198471-06-6), synthesized via chlorosulfonation of 5-methyl-3-phenylisoxazole. As demonstrated by Talley et al., this involves reacting 5-methyl-3-phenylisoxazole with chlorosulfonic acid at 0–5°C for 2 hours, yielding the sulfonyl chloride with 85–90% purity after recrystallization from dichloromethane.
Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis
Parameter | Value |
---|---|
Reactant | 5-Methyl-3-phenylisoxazole |
Reagent | ClSO3H (excess) |
Temperature | 0–5°C |
Time | 2 hours |
Workup | DCM recrystallization |
Yield | 85–90% |
Coupling with 4-Aminophenyl Cyclohexanecarboxamide
The sulfonyl chloride intermediate undergoes nucleophilic substitution with 4-aminophenyl cyclohexanecarboxamide in pyridine or tetrahydrofuran (THF) with triethylamine (TEA) as a base. Source details this step, where equimolar ratios of sulfonyl chloride and amine in pyridine at 20°C for 15 hours yield the target compound with 78–82% efficiency. The reaction mechanism proceeds via a two-step process:
-
Sulfonation : Attack of the amine’s lone pair on the electrophilic sulfur center.
-
Proton transfer : Base-mediated deprotonation to form the stable sulfonamide.
Fragment-Based Assembly via Preformed Isoxazole and Cyclohexane Moieties
Preparation of Cyclohexanecarboxamide Fragment
Cyclohexanecarboxylic acid is activated using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or HATU (azabenzotriazole tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA). Source reports coupling this activated ester with 4-nitroaniline, followed by catalytic hydrogenation (H2/Pd-C) to yield 4-aminophenyl cyclohexanecarboxamide with 91% yield.
Table 2: Cyclohexanecarboxamide Synthesis Parameters
Parameter | Value |
---|---|
Coupling Agent | HBTU or HATU |
Solvent | DMF |
Base | DIPEA |
Hydrogenation Catalyst | 10% Pd/C |
Pressure | 1 atm H2 |
Yield | 91% |
Convergent Coupling with Sulfonyl Chloride
The preformed cyclohexanecarboxamide is reacted with 5-methyl-3-isoxazole sulfonyl chloride under conditions analogous to Section 1.2. Source highlights the use of DMAP (4-dimethylaminopyridine) as an acylation catalyst in THF, reducing reaction times to 8 hours while maintaining yields above 80%.
Alternative Derivatization Pathways
Bromination-Alkylation Sequence
Source describes an unconventional route starting with bromination of 5-methyl-3-phenylisoxazole-4-carboxylic acid using N-bromosuccinimide (NBS) and benzoyl peroxide. The resulting bromide undergoes nucleophilic displacement with 4-aminophenyl cyclohexanecarboxamide in acetonitrile under microwave irradiation (100°C, 30 minutes), though this method yields only 35–40% of the target compound due to competing elimination reactions.
Imine Formation and Reduction
A minor pathway involves in situ imine formation during coupling attempts. Source observed that reactions between brominated intermediates and amines spontaneously generate imines under oxidative conditions. Subsequent reduction with NaBH4 or Zn/AcOH restores the amine, but this route is less efficient (25–30% overall yield).
Analytical Characterization and Quality Control
Spectroscopic Validation
Mass spectrometry (MS) of the compound shows a molecular ion peak at m/z 363.4 [M+H]+, consistent with its molecular formula C17H21N3O4S. Nuclear magnetic resonance (NMR) data (1H, 13C) confirm the sulfonamide linkage and cyclohexane conformation:
Purity Optimization
Recrystallization from ethanol/water (3:1) achieves >99% purity, as verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
Method | Yield (%) | Purity (%) | Time (h) |
---|---|---|---|
Direct sulfonylation | 78–82 | 98 | 15 |
Fragment coupling | 80–85 | 99 | 10 |
Bromination-alkylation | 35–40 | 90 | 6 |
Imine reduction | 25–30 | 85 | 12 |
The fragment-based approach offers the best balance of yield and purity, while direct sulfonylation remains the most scalable for industrial applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide, and how can purity be optimized?
- Methodology : Synthesis typically involves sulfonylation of a phenylcyclohexanecarboxamide precursor with 5-methyl-3-isoxazolylamine. Key steps include diazo coupling (for sulfonyl group introduction) and purification via column chromatography using silica gel with a gradient elution system (e.g., ethyl acetate/hexane). Yield optimization may require controlled temperature (0–5°C during sulfonylation) and stoichiometric excess of sulfonating agents .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- UV-Vis and IR Spectroscopy : Confirm sulfonamide (–SO₂–NH–) and carboxamide (–CONH–) functional groups via characteristic absorption bands (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
- NMR (¹H/¹³C) : Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and isoxazole aromatic protons (δ 6.2–6.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 377.15) .
Q. How do solubility and stability vary under different experimental conditions?
- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended. Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–9). Store at –20°C in inert atmospheres to prevent hydrolysis of sulfonamide groups .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for sulfonylation. Tools like GRRM17 (Global Reaction Route Mapping) identify low-energy pathways. Pair computational predictions with high-throughput screening to validate optimal solvent/base combinations (e.g., THF with triethylamine) .
Q. What mechanistic insights explain contradictory spectroscopic data in structural elucidation?
- Methodology : Discrepancies between NMR and X-ray crystallography data (e.g., conformational flexibility of the cyclohexane ring) can be resolved via dynamic NMR experiments (variable-temperature studies) or molecular dynamics simulations. Cross-validate with IR and Raman spectroscopy to confirm hydrogen bonding patterns .
Q. How does substituent variation on the isoxazole ring impact biological activity?
- Methodology : Synthesize analogs with modified isoxazole substituents (e.g., –Cl, –OCH₃) and perform SAR studies. Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., carbonic anhydrase). Validate with in vitro enzymatic assays .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodology : Optimize heat transfer using jacketed reactors with controlled cooling during exothermic steps (e.g., sulfonylation). Implement continuous-flow systems to enhance mixing efficiency and reduce side reactions. Monitor reaction progress with in-line FTIR .
Q. How can heterogeneous catalysis improve yield in sulfonamide bond formation?
- Methodology : Test metal-organic frameworks (MOFs) or zeolites as catalysts. For example, Zn-based MOFs enhance sulfonamide coupling efficiency by stabilizing reactive intermediates. Compare turnover numbers (TON) and leaching rates via ICP-MS .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.